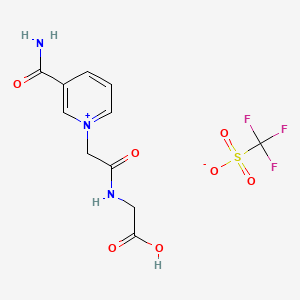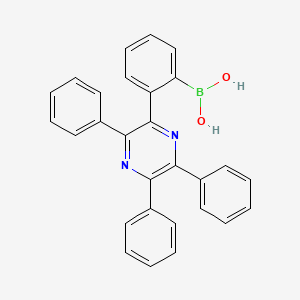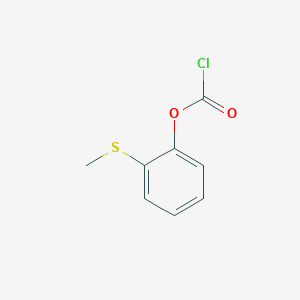
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is a synthetic compound that belongs to the class of nicotinamide-based ionic liquid crystalline compounds It is characterized by its unique structure, which includes a pyridinium core substituted with carbamoyl and carboxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an alkylating agent.
Introduction of Carbamoyl and Carboxymethyl Groups: The carbamoyl group is introduced via a reaction with an isocyanate, while the carboxymethyl group is added through a reaction with chloroacetic acid.
Formation of the Trifluoromethanesulfonate Salt: The final step involves the reaction of the pyridinium compound with trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an aprotic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethanesulfonate group.
科学研究应用
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biomimetic cofactor in enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of ionic liquid crystals for advanced materials.
作用机制
The mechanism of action of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
- 3-Carbamoyl-1-alkylpyridin-1-ium salts
Uniqueness
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of functional groups and its trifluoromethanesulfonate counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
属性
分子式 |
C11H12F3N3O7S |
|---|---|
分子量 |
387.29 g/mol |
IUPAC 名称 |
2-[[2-(3-carbamoylpyridin-1-ium-1-yl)acetyl]amino]acetic acid;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11N3O4.CHF3O3S/c11-10(17)7-2-1-3-13(5-7)6-8(14)12-4-9(15)16;2-1(3,4)8(5,6)7/h1-3,5H,4,6H2,(H3-,11,12,14,15,16,17);(H,5,6,7) |
InChI 键 |
SXOZYWDKOHGEIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)CC(=O)NCC(=O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)



